

Technical Guide: Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

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Compound of Interest

Compound Name:	Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate
CAS No.:	25693-41-8
Cat. No.:	B1331011

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Structural Identity, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (CAS: 25693-41-8) is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate in the synthesis of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors.^{[1][2]} Its structural versatility arises from the pyrimidine core, which allows for distinct vectors of modification at the C-2, C-4, and C-5 positions.^[1]

This guide provides a comprehensive technical analysis of the compound, resolving complex nomenclature issues arising from tautomerism, detailing a robust synthetic workflow, and outlining its role in structure-activity relationship (SAR) studies.

Part 1: Structural Identity & Nomenclature

The IUPAC Tautomerism Challenge

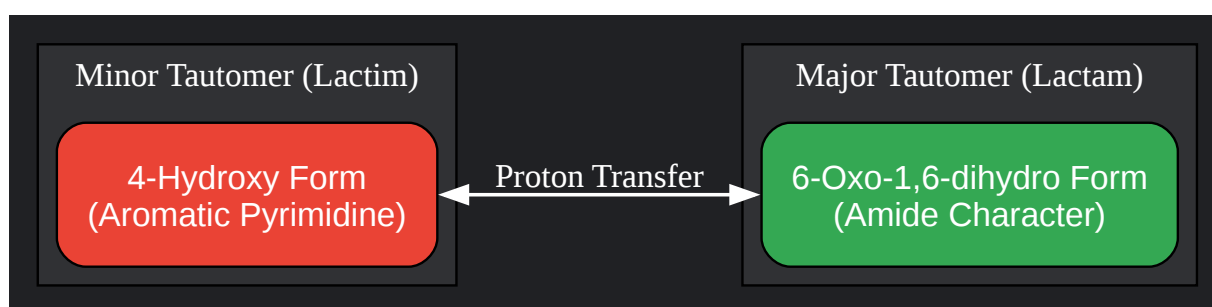
While the name "**Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate**" is widely used in commercial catalogs, it is chemically imprecise due to the lactam-lactim tautomerism inherent to 4-hydroxypyrimidines.[1]

In solution and the solid state, the equilibrium heavily favors the 4-oxo (lactam) form over the 4-hydroxy (lactim) form. Consequently, the rigorous IUPAC designation prioritizes the ketone functionality.

- Common Name: **Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate**[1][2]
- Preferred IUPAC Name (PIN): Ethyl 2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate[1]
- CAS Registry Number: 25693-41-8[1][2][3]
- Molecular Formula: C₁₁H₁₅N₃O₄[1]
- Molecular Weight: 253.26 g/mol

Structural Logic & Tautomeric Equilibrium

The following diagram illustrates the tautomeric shift. Understanding this is vital for analytical interpretation (NMR) and predicting reactivity (e.g., chlorination of the C-4 position).



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Caption: Equilibrium favors the 6-oxo form (Green) due to the thermodynamic stability of the amide-like resonance, despite the loss of full aromaticity in the ring.

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The most reliable route to this scaffold involves a condensation reaction between a 1,3-dielectrophile and a 1,3-dinucleophile.[1]

- Electrophile: Diethyl ethoxymethylenemalonate (DEEM).
- Nucleophile: Morpholine-4-carboxamidine (Morpholinoformamidine).[1]

Step-by-Step Synthesis Protocol

Safety Note: This reaction utilizes sodium ethoxide (corrosive, moisture-sensitive) and generates ethanol as a byproduct.[1] Perform in a fume hood.

Reagents:

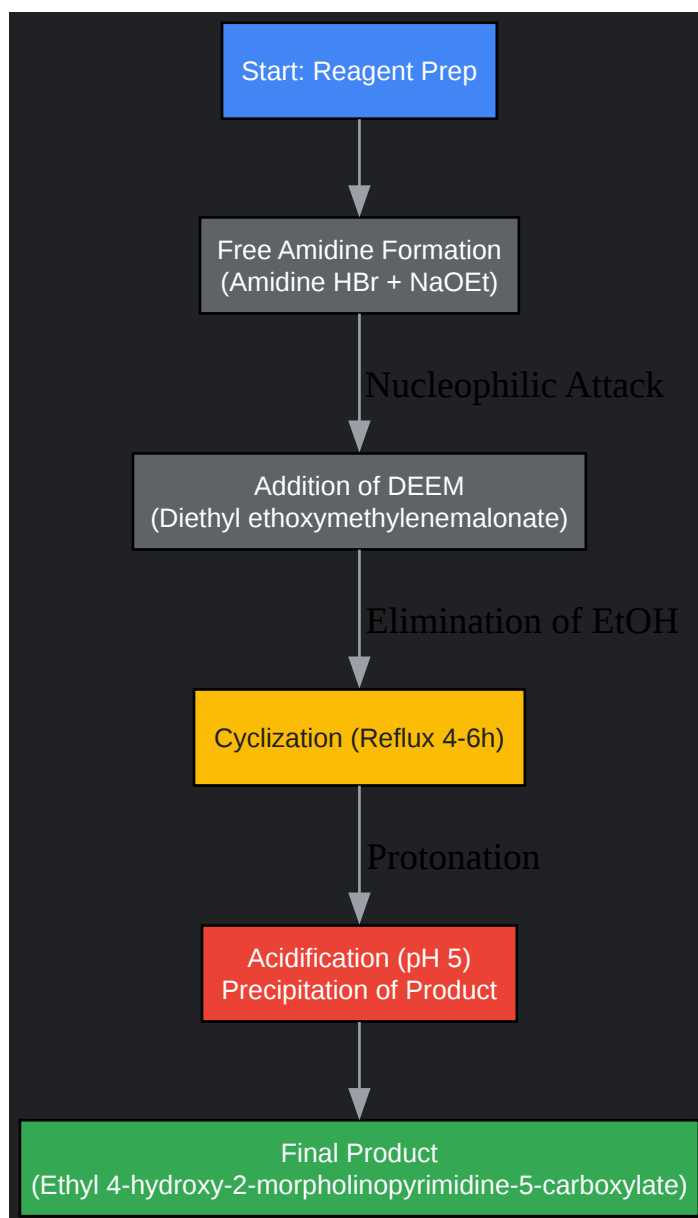
- Diethyl ethoxymethylenemalonate (1.0 eq)
- Morpholine-4-carboxamidine hydrobromide (1.0 eq)[1]
- Sodium ethoxide (NaOEt) (1.1 eq)
- Ethanol (Anhydrous)

Procedure:

- Preparation of Amidine Base: In a dry round-bottom flask, dissolve Morpholine-4-carboxamidine hydrobromide in anhydrous ethanol.
- Deprotonation: Add Sodium ethoxide solution dropwise at 0°C. Stir for 15 minutes to generate the free amidine base.
- Condensation: Add Diethyl ethoxymethylenemalonate dropwise. The solution will likely turn yellow/orange.
- Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

- Workup:
 - Cool reaction to room temperature.[4][5]
 - Acidify with glacial acetic acid or dilute HCl to pH ~5 to protonate the pyrimidinolate intermediate.
 - The product, Ethyl 2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate, will precipitate as an off-white solid.[1]
 - Filter the solid and wash with cold water and cold ethanol.
- Purification: Recrystallize from Ethanol/DMF if necessary.

Reaction Workflow Diagram



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Caption: The synthesis relies on a [3+3] cyclocondensation strategy, a variation of the classic pyrimidine synthesis.[1]

Part 3: Physicochemical & Analytical Characterization[1][6][7] Key Properties Table

Property	Value	Technical Note
Appearance	Off-white to pale yellow solid	Coloration often indicates oxidation impurities.[1]
Melting Point	191–194°C	Sharp melting point indicates high purity.[1]
pKa (Calculated)	~6.5 (OH/NH acidic proton)	The N-1 proton is acidic due to resonance stabilization.[1]
LogP	~1.2	Moderate lipophilicity; suitable for drug-like scaffolds.[1]
Solubility	DMSO, DMF (High); Water (Low)	Poor aqueous solubility requires polar organic solvents for assays.

Analytical Expectations (Validation)

To validate the synthesis, the following spectral signatures must be confirmed:

- ¹H NMR (DMSO-d₆):
 - δ 12.0–13.0 ppm (br s, 1H): The NH/OH proton (confirms the oxo/hydroxy tautomer).
 - δ 8.2–8.5 ppm (s, 1H): The C-6 proton on the pyrimidine ring. This is the diagnostic singlet.
 - δ 4.2 ppm (q, 2H) & 1.2 ppm (t, 3H): Ethyl ester group signals.
 - δ 3.6–3.8 ppm (m, 8H): Morpholine ring protons.
- IR Spectroscopy:
 - 1650–1700 cm⁻¹: Strong Carbonyl (C=O) stretch from the ester and the cyclic amide (pyrimidinone).

Part 4: Pharmaceutical Applications[1][4][7]

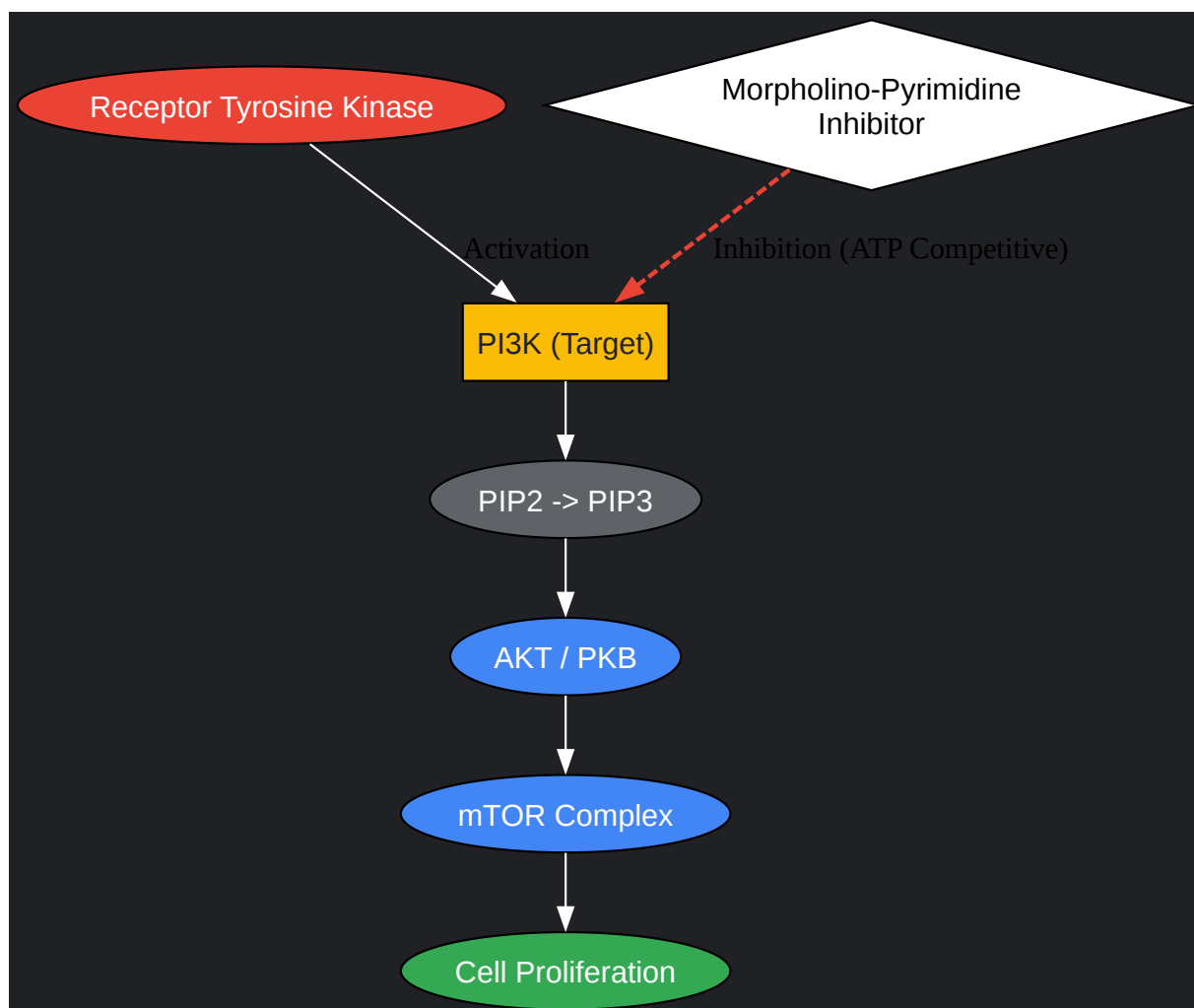
The PI3K/mTOR Kinase Scaffold

This compound is a "privileged structure" in kinase inhibitor discovery. The pyrimidine-5-carboxylate core mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of lipid kinases.[1]

- Mechanism: The morpholine oxygen often forms a hydrogen bond with the hinge region of the kinase (e.g., Valine residues in PI3K α).
- Derivatization:
 - C-4 Activation: The 4-hydroxy group is converted to a 4-chloro group using POCl₃.[\[1\]](#)
 - S_NAr Displacement: The 4-chloro intermediate reacts with aryl amines to create the "selectivity pocket" binder.
 - Ester Hydrolysis: The C-5 ester is hydrolyzed to the acid or reduced to the alcohol to tune solubility and metabolic stability.

Pathway Context

The following diagram highlights where this scaffold intervenes in the cellular signaling cascade.



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Caption: The morpholino-pyrimidine core competitively inhibits PI3K, blocking the conversion of PIP2 to PIP3 and halting downstream AKT/mTOR signaling.

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